

In Vivo Application Notes and Protocols for dTRIM24: A Targeted Protein Degrader

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo animal studies using **dTRIM24**, a potent and selective degrader of the TRIM24 protein. This document outlines detailed experimental protocols, data presentation guidelines, and key considerations for studying the effects of **dTRIM24** in various cancer models.

Introduction to dTRIM24

dTRIM24 is a heterobifunctional degrader (PROTAC) that potently and selectively induces the degradation of the TRIM24 protein.[1] It consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase joined by a chemical linker to a ligand for the TRIM24 bromodomain.[1] This dual binding brings TRIM24 into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The degradation of TRIM24 has shown therapeutic potential in various cancers, including acute myeloid leukemia (AML), breast cancer, and mantle cell lymphoma (MCL).[1][2]

Data Presentation: In Vivo Efficacy of dTRIM24

Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison of treatment effects. Key parameters to include are tumor volume, tumor growth inhibition, and animal weight.



Table 1: In Vivo Efficacy of **dTRIM24** in a Mantle Cell Lymphoma Chick Embryo Chorioallantoic Membrane (CAM) Model

Treatment Group	Mean Tumor Weight (mg) ± SD	Tumor Growth Inhibition (%)
Vehicle	25.3 ± 4.5	-
dTRIM24 (10 μM)	19.5 ± 3.8	23%
Bortezomib (BTZ) (5 nM)	22.1 ± 4.1	12.6%
dTRIM24 + BTZ	13.1 ± 3.2	48%

Data is hypothetical and for illustrative purposes, based on findings that **dTRIM24** in combination with bortezomib leads to significant tumor growth inhibition.

Experimental Protocols

Protocol 1: Preparation of dTRIM24 for In Vivo Administration

This protocol describes the preparation of a **dTRIM24** solution for intraperitoneal (IP) injection in mice.

Materials:

- dTRIM24 (powder)
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes



Sterile syringes and needles

Procedure:

- Prepare a stock solution of dTRIM24 in DMSO.
- In a sterile microcentrifuge tube, add the required volume of the **dTRIM24** stock solution.
- Add the co-solvents in the following order, ensuring complete mixing after each addition:
 - · 40% PEG300
 - 5% Tween-80
- Add 45% saline to reach the final desired concentration.
- The final solvent composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Vortex the solution until it is clear and homogenous.
- Prepare the working solution fresh on the day of use.
- If precipitation occurs, the solution can be gently warmed and/or sonicated to aid dissolution.

Protocol 2: Acute Myeloid Leukemia (AML) Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous AML xenograft model using MOLM-13 cells and treatment with **dTRIM24**.

Materials and Animals:

- MOLM-13 human AML cells
- Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female
- Matrigel



- dTRIM24 formulation (from Protocol 1)
- Vehicle control (formulation without dTRIM24)
- · Calipers for tumor measurement
- Sterile syringes and needles

Procedure:

- Cell Preparation and Implantation:
 - Culture MOLM-13 cells under standard conditions.
 - \circ On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 μ L.
 - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor formation.
 - Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
 - Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- dTRIM24 Administration:
 - Administer dTRIM24 or vehicle control via intraperitoneal (IP) injection. A typical dosing schedule could be 50 mg/kg, once daily, for a specified treatment period (e.g., 21 days).
- Endpoint and Analysis:
 - Monitor animal weight and overall health throughout the study.



- The study endpoint may be reached when tumors in the control group reach a predetermined size, or at a fixed time point.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for TRIM24 levels, immunohistochemistry).

Protocol 3: Mantle Cell Lymphoma (MCL) Chick Embryo Chorioallantoic Membrane (CAM) Assay

The CAM assay is a rapid and cost-effective in vivo model to assess tumor growth and response to treatment.

Materials:

- Fertilized chicken eggs
- MCL cell lines (e.g., Z-138, JeKo-1)
- Matrigel
- dTRIM24
- Bortezomib (BTZ)
- Sterile PBS
- Incubator (37°C, 55% humidity)
- Rotating platform

Procedure:

- Egg Preparation and Incubation:
 - Incubate fertilized eggs at 37°C with 55% humidity.
 - On embryonic day 3 (EDD 3), create a small window in the eggshell to expose the CAM.

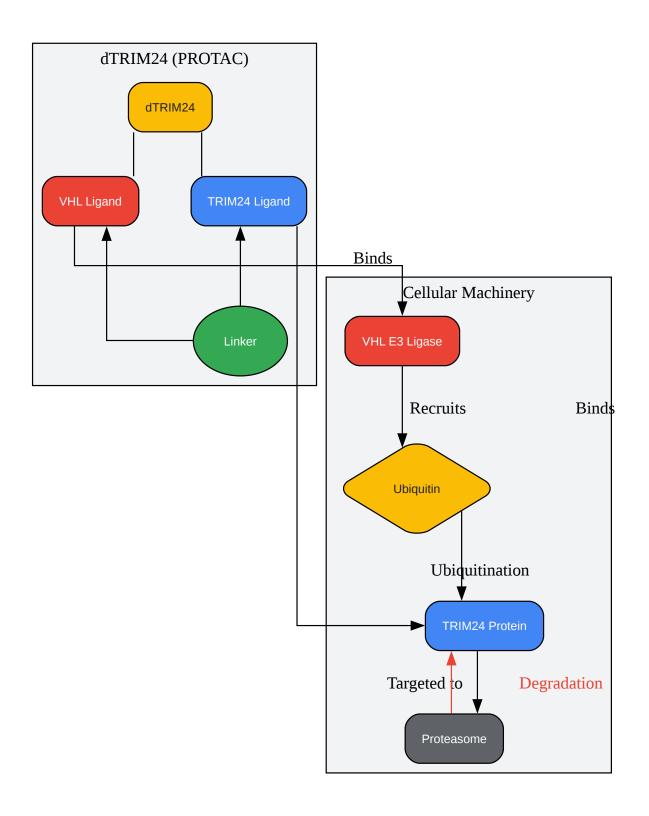


- Cell Implantation:
 - On EDD 10, resuspend MCL cells in a 1:1 mixture of media and Matrigel.
 - Graft 1 x 10^6 cells onto the CAM of each embryo.
- Treatment Administration:
 - Administer treatments (e.g., dTRIM24 10 μM, BTZ 5 nM, or the combination) directly onto the tumor on the CAM. Treatments are typically applied twice during the experimental period.
- · Tumor Analysis:
 - On EDD 16, sacrifice the embryos.
 - Excise the tumors from the CAM and measure their weight.

Signaling Pathways and Experimental Workflows dTRIM24 Mechanism of Action

dTRIM24 acts as a molecular bridge, bringing the target protein TRIM24 to the VHL E3 ubiquitin ligase, leading to its degradation.





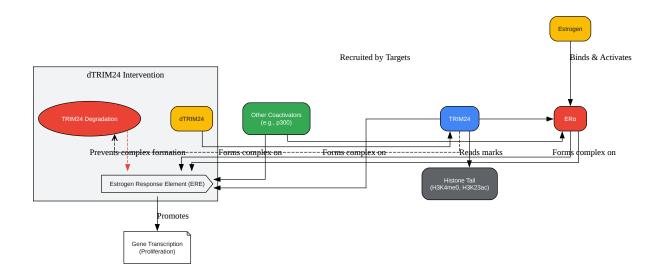
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Caption: dTRIM24-mediated degradation of TRIM24 protein.



TRIM24's Role in ERα Signaling in Breast Cancer

TRIM24 acts as a coactivator for the Estrogen Receptor alpha (ER α), promoting the transcription of genes involved in cell proliferation.[2][3] It facilitates ER α 's interaction with chromatin by recognizing specific histone marks.[2]



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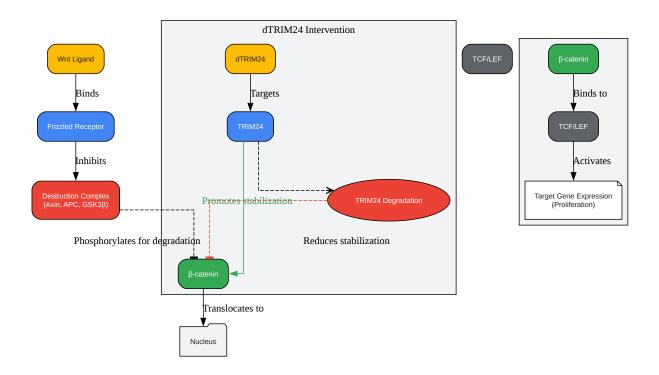
Caption: TRIM24's role in ERα-mediated gene transcription.

TRIM24's Involvement in Wnt/β-catenin Signaling

In some cancers, TRIM24 has been shown to promote the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[4] This can occur through the stabilization of



 β -catenin.[4]



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Caption: TRIM24's influence on the Wnt/β-catenin pathway.

Experimental Workflow for In Vivo dTRIM24 Studies

A logical workflow is essential for the successful execution of in vivo studies with dTRIM24.





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Caption: General workflow for an in vivo dTRIM24 efficacy study.

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